N-(2-(2-(2-(2-(4-(6-((3-Acetyl-1-cyclopentyl-4-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl)amino)pyridin-3-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSJ-03-123 is a proteolysis targeting chimera (PROTAC) compound designed to selectively degrade cyclin-dependent kinase 6 (CDK6). It is a hybrid molecule that inhibits CDK4/CDK6 kinase activity and recruits E3 ligase CRL4 CRBN to target the kinases for destruction via E3 ligase-mediated ubiquitination and proteasomal degradation . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and drug development.
Preparation Methods
BSJ-03-123 is synthesized through a series of chemical reactions that involve the coupling of ligands for Cereblon and CDK. The synthetic route typically involves the following steps:
Formation of the Cereblon ligand: This involves the synthesis of a phthalimide-based ligand that can bind to the E3 ligase CRL4 CRBN.
Formation of the CDK ligand: This involves the synthesis of a ligand that can selectively bind to CDK6.
Coupling of the ligands: The two ligands are then coupled together using a linker to form the final PROTAC molecule.
Industrial production methods for BSJ-03-123 are not widely documented, but they would likely involve scaling up the synthetic route described above, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
BSJ-03-123 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrimidinone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the phthalimide and pyrimidinone structures.
Substitution: Substitution reactions can occur at the aromatic rings, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BSJ-03-123.
Scientific Research Applications
BSJ-03-123 has a wide range of scientific research applications, including:
Drug Development: The compound serves as a model for developing other PROTACs that can target different proteins for degradation, providing a new approach to drug discovery.
Cell Cycle Studies: By selectively degrading CDK6, BSJ-03-123 allows researchers to study the specific role of CDK6 in cell cycle regulation and its impact on cell proliferation.
Biological Pathways: The compound is used to investigate the molecular pathways involving CDK6 and its interactions with other proteins, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
BSJ-03-123 exerts its effects through a mechanism known as proteolysis targeting chimera (PROTAC). The compound simultaneously binds to CDK6 and the E3 ligase CRL4 CRBN, forming a ternary complex. This complex facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. The selective degradation of CDK6 disrupts its kinase activity, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism is particularly effective in CDK6-dependent AML cells, where it induces a G1 cell-cycle arrest without a measurable increase in apoptosis .
Comparison with Similar Compounds
BSJ-03-123 is unique in its selective degradation of CDK6 without affecting CDK4. This selectivity is achieved through differential ternary complex formation with E3 ligase CRL4 CRBN . Similar compounds include:
BSJ-02-162: An imide-based PROTAC that targets both CDK4 and CDK6.
BSJ-03-204: Another imide-based PROTAC with similar targeting properties to BSJ-02-162.
Palbociclib: A small-molecule inhibitor that targets both CDK4 and CDK6 but does not induce degradation.
BSJ-03-123’s unique ability to selectively degrade CDK6 makes it a valuable tool for studying CDK6-specific pathways and developing targeted therapies.
Properties
Molecular Formula |
C48H57N9O11 |
---|---|
Molecular Weight |
936.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[4-[6-[(3-acetyl-1-cyclopentyl-4-methyl-2-oxo-1,6-naphthyridin-7-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C48H57N9O11/c1-30-35-28-51-40(26-37(35)56(32-6-3-4-7-32)47(63)43(30)31(2)58)52-39-12-10-33(27-50-39)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-49-42(60)29-68-38-9-5-8-34-44(38)48(64)57(46(34)62)36-11-13-41(59)53-45(36)61/h5,8-10,12,26-28,32,36H,3-4,6-7,11,13-25,29H2,1-2H3,(H,49,60)(H,50,51,52)(H,53,59,61) |
InChI Key |
PHXAASMYZCBYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.